

# Spectroscopic Analysis of 3-Ethyl-2,3,5-trimethylheptane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Ethyl-2,3,5-trimethylheptane

Cat. No.: B14535098

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This technical guide provides a comprehensive overview of the spectroscopic characteristics of **3-Ethyl-2,3,5-trimethylheptane** (CAS No. 62198-57-6). Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The experimental methodologies outlined are based on established, general protocols for the spectroscopic analysis of non-polar, saturated hydrocarbons and serve as a foundational guide for researchers.

## Compound Overview

### Structure and Properties

**3-Ethyl-2,3,5-trimethylheptane** is a saturated acyclic hydrocarbon with the molecular formula  $C_{12}H_{26}$  and a molecular weight of 170.33 g/mol .<sup>[1][2][3][4]</sup> Its structure features a high degree of branching, which influences its spectroscopic signatures.

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>26</sub>
IUPAC Name	3-ethyl-2,3,5-trimethylheptane
CAS Number	62198-57-6
Molecular Weight	170.33 g/mol
Appearance	Predicted: Colorless liquid

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Ethyl-2,3,5-trimethylheptane**. These predictions are generated based on established principles of spectroscopy and analysis of structurally similar compounds.

### <sup>1</sup>H NMR (Proton NMR) Predicted Chemical Shifts

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
CH <sub>3</sub> (C1, C2-CH <sub>3</sub> )	0.8 - 0.9	Doublet / Triplet	6H
CH <sub>3</sub> (C3-CH <sub>3</sub> , C5-CH <sub>3</sub> )	0.9 - 1.1	Singlet / Doublet	6H
CH <sub>3</sub> (C7)	0.8 - 0.9	Triplet	3H
CH <sub>2</sub> (C4, C6, Ethyl-CH <sub>2</sub> )	1.1 - 1.5	Multiplet	6H
CH (C2, C5)	1.5 - 1.8	Multiplet	2H
CH (Ethyl-CH)	1.3 - 1.6	Multiplet	1H

### <sup>13</sup>C NMR (Carbon NMR) Predicted Chemical Shifts

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
Primary (CH <sub>3</sub> )	10 - 25
Secondary (CH <sub>2</sub> )	25 - 45
Tertiary (CH)	30 - 50
Quaternary (C)	35 - 55

## IR (Infrared) Spectroscopy Predicted Absorptions

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
C-H Stretch (sp <sup>3</sup> )	2850 - 3000	Strong
C-H Bend (CH <sub>3</sub> )	1370 - 1390	Medium
C-H Bend (CH <sub>2</sub> )	1440 - 1480	Medium

## Mass Spectrometry (MS) Predicted Fragmentation

m/z	Interpretation
170	Molecular Ion [M] <sup>+</sup>
141	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
127	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
113	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (t-butyl cation)
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (propyl cation)

## Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for liquid, non-polar organic compounds like **3-Ethyl-2,3,5-trimethylheptane**.

## NMR Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Ethyl-2,3,5-trimethylheptane** in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{C}_6\text{D}_6$ ) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a  $30\text{-}45^\circ$  pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
  - $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of  $^{13}\text{C}$ , a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

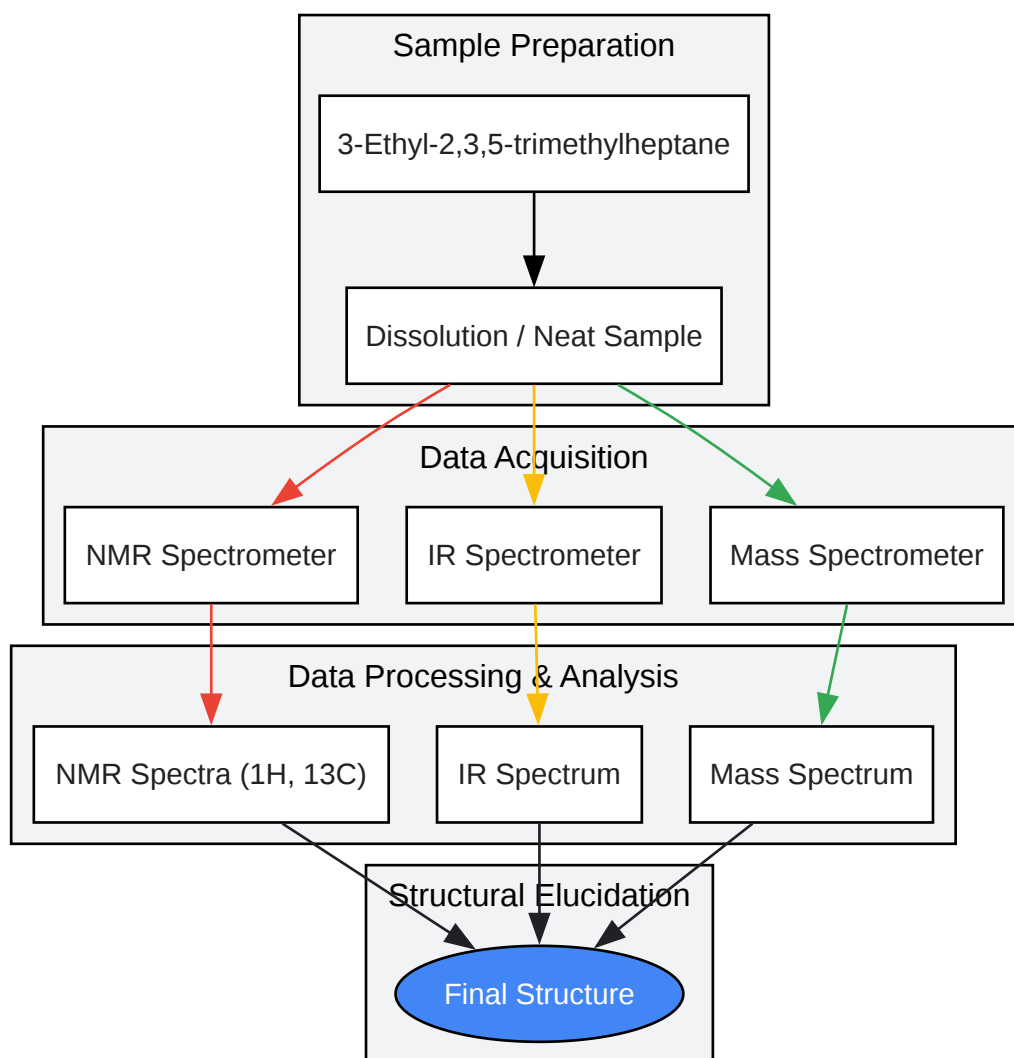
- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of neat **3-Ethyl-2,3,5-trimethylheptane** directly onto the ATR crystal (e.g., diamond or germanium).
- Sample Preparation (Transmission - Salt Plates): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record a background spectrum of the empty spectrometer (or clean ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. A typical spectral range is  $4000\text{-}400\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

- **Sample Introduction:** For a volatile, non-polar compound like **3-Ethyl-2,3,5-trimethylheptane**, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.
- **Ionization:** Electron Ionization (EI) is a common method for this type of compound. In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion at a specific  $m/z$ , generating the mass spectrum.

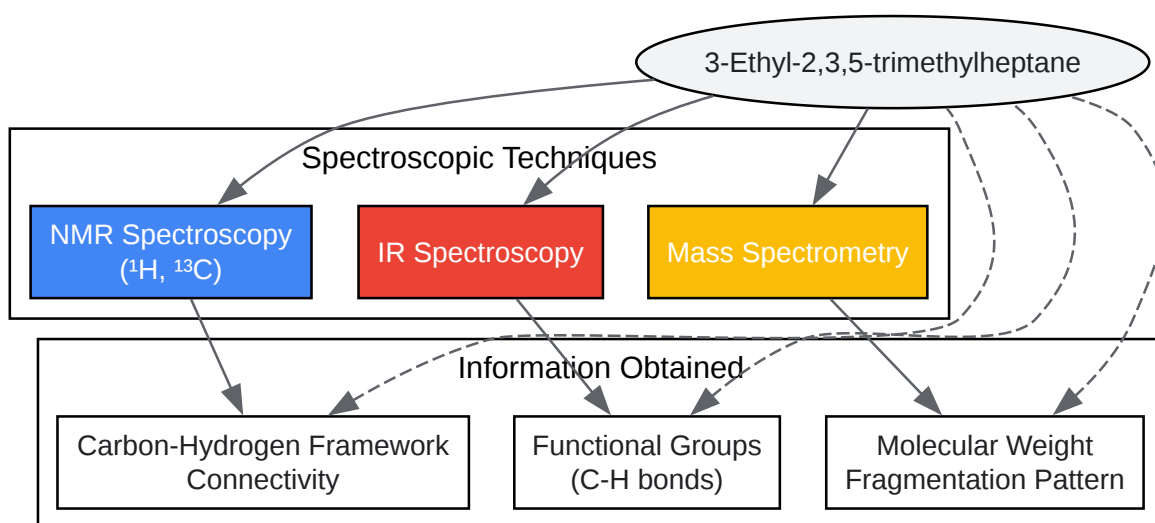
## Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between the different spectroscopic techniques for the characterization of **3-Ethyl-2,3,5-trimethylheptane**.



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Caption: General workflow for spectroscopic analysis.



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Caption: Relationship of spectroscopic techniques for structural analysis.

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## References

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)